molecular formula C17H16ClN3O B8731747 2-Chloro-N-(4-methoxybenzyl)-N-methylquinazolin-4-amine CAS No. 827030-57-9

2-Chloro-N-(4-methoxybenzyl)-N-methylquinazolin-4-amine

Cat. No.: B8731747
CAS No.: 827030-57-9
M. Wt: 313.8 g/mol
InChI Key: ODIKAAXWUXCNCY-UHFFFAOYSA-N
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Description

2-Chloro-N-(4-methoxybenzyl)-N-methylquinazolin-4-amine is a chemical compound that belongs to the quinazoline family Quinazolines are heterocyclic compounds known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(4-methoxybenzyl)-N-methylquinazolin-4-amine typically involves multiple steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the reaction of anthranilic acid with formamide, followed by cyclization.

    Chlorination: The quinazoline core is then chlorinated using reagents such as phosphorus oxychloride (POCl3) to introduce the chloro group at the 2-position.

    Substitution Reaction: The chlorinated quinazoline is reacted with (4-methoxy-benzyl)-methyl-amine under basic conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(4-methoxybenzyl)-N-methylquinazolin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The chloro group in the quinazoline ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4, acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, typically in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as triethylamine (TEA).

Major Products Formed

    Oxidation: Formation of quinazoline N-oxides.

    Reduction: Formation of reduced quinazoline derivatives.

    Substitution: Formation of substituted quinazoline derivatives with various functional groups.

Scientific Research Applications

2-Chloro-N-(4-methoxybenzyl)-N-methylquinazolin-4-amine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

    Pharmacology: The compound is investigated for its potential as an antibacterial and antifungal agent.

    Biochemistry: It is used in studies to understand the interaction of quinazoline derivatives with biological macromolecules.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of other biologically active quinazoline derivatives.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(4-methoxybenzyl)-N-methylquinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases, which are enzymes that play a crucial role in cell signaling and proliferation. By inhibiting these kinases, the compound can induce apoptosis (programmed cell death) in cancer cells and inhibit the growth of bacteria and fungi.

Comparison with Similar Compounds

Similar Compounds

  • (2-Chloro-quinazolin-4-yl)-(3-methoxy-phenyl)-amine
  • (2-Chloro-quinazolin-4-yl)-propylamine
  • (2-Chloro-quinazolin-4-yl)-(2-p-tolyloxy-propyl)-amine

Uniqueness

2-Chloro-N-(4-methoxybenzyl)-N-methylquinazolin-4-amine is unique due to its specific substitution pattern, which can result in distinct biological activities compared to other quinazoline derivatives. The presence of the 4-methoxy-benzyl group may enhance its ability to interact with certain molecular targets, making it a valuable compound for further research and development.

Properties

CAS No.

827030-57-9

Molecular Formula

C17H16ClN3O

Molecular Weight

313.8 g/mol

IUPAC Name

2-chloro-N-[(4-methoxyphenyl)methyl]-N-methylquinazolin-4-amine

InChI

InChI=1S/C17H16ClN3O/c1-21(11-12-7-9-13(22-2)10-8-12)16-14-5-3-4-6-15(14)19-17(18)20-16/h3-10H,11H2,1-2H3

InChI Key

ODIKAAXWUXCNCY-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=C(C=C1)OC)C2=NC(=NC3=CC=CC=C32)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

The title compound was prepared from 2,4-dichloroquinazoline (50 mg, 0.251 mmol) and N-methyl-4-methoxybenzylamine (45 mg, 0.302 mmol) by a procedure similar to example 1b and was isolated as white powder (30 mg, 60%). 1H NMR (CDCl3): 7.93 (dd, J=8.4 and 1.2 Hz, 1H), 7.78 (dd, J=8.4 and 1.5 Hz, 1H), 7.68 (ddd, J=8.4, 7.5 and 1.5 Hz, 1H), 7.34-7.26 (m, 3H), 6.96-6.92 (m, 2H), 4.94 (s, 2H), 3.83 (s, 3H), 3.31 (s, 3H).
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
45 mg
Type
reactant
Reaction Step One
Yield
60%

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